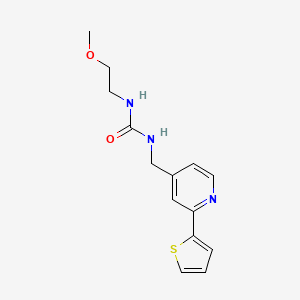

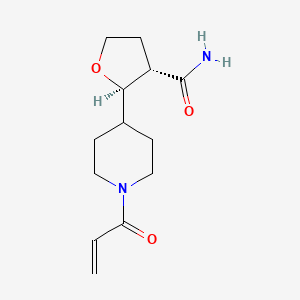

![molecular formula C12H21NO3 B2373415 Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate CAS No. 2445785-31-7](/img/structure/B2373415.png)

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is a chemical compound with the molecular formula C12H21NO3 . It is used for laboratory research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8-9,14H,4-7H2,1-3H3, (H,13,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.3 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is used in the synthesis of various compounds with significant applications. For example, it is an intermediate in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, which is important for producing natural products like jaspine B. Jaspine B, isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Pharmaceutical Intermediates

It also plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are essential in pharmaceutical research. The crystal structure of this compound validates its application in synthesizing these important analogues (Ober et al., 2004).

Photocatalyzed Synthesis

In another study, this compound is used in a photoredox-catalyzed amination process. This process is key in assembling a range of 3-aminochromones under mild conditions, which is significant in organic chemistry (Wang et al., 2022).

Chemical Transformations and Synthesis

Additionally, it is utilized in various chemical transformations, demonstrating its versatility as a building block in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from this compound, have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard et al., 2005).

Organic Process Development

The compound has also been integral in developing efficient, scalable routes for synthesizing enantiomerically pure intermediates, crucial for large-scale pharmaceutical production (Maton et al., 2010).

Safety and Hazards

The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLDCHVHNKSLRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1O)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

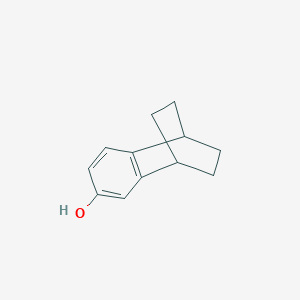

![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)

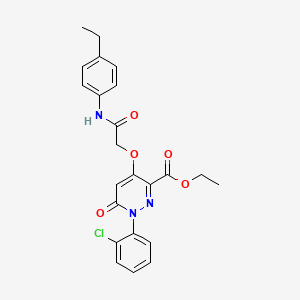

![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)

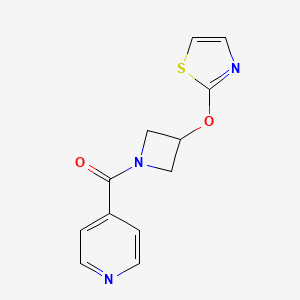

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)

![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)

![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)